molecular formula C19H15N5O3S B2698769 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904020-30-9

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2698769
CAS RN: 1904020-30-9
M. Wt: 393.42
InChI Key: AXHBPDNFNFSBGY-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Research highlights the synthesis and evaluation of heterocyclic compounds, including those related to the mentioned compound, showcasing significant antimicrobial and antitumor activities. For instance, compounds incorporating the benzothiazole structure, similar to the query compound, have been investigated for their potential in treating various neoplastic diseases, revealing some compounds with notable activity against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, new thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the broad utility of such heterocyclic frameworks in developing antimicrobial agents (Bhuiyan et al., 2006).

Insecticidal Activities

In the realm of agricultural chemistry, heterocyclic compounds have been synthesized and assessed for their efficacy against pests. A study detailed the synthesis of various heterocycles, including thiophene derivatives, demonstrating insecticidal potential against the cotton leafworm, an important agricultural pest (Fadda et al., 2017). This suggests the relevance of exploring similar compounds for pest control applications.

Drug-likeness and Molecular Docking

Further research into the drug-likeness properties of heterocyclic compounds, including in silico ADME prediction and molecular docking studies, has been conducted to assess the interaction with target proteins. This approach aids in the rational design of compounds with potential therapeutic applications, emphasizing the importance of structural features in determining biological activity (Pandya et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(9-12-3-5-14-15(8-12)27-11-26-14)20-10-18-22-21-17-6-4-13(23-24(17)18)16-2-1-7-28-16/h1-8H,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHBPDNFNFSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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